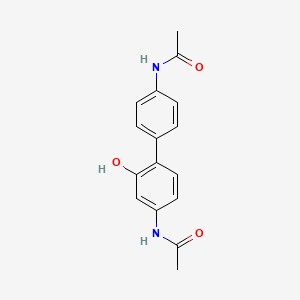

2-Hydroxy-4',5-diacetamido-biphenyl

Description

Contextualizing Biphenyl (B1667301) Derivatives in Advanced Chemical and Biological Sciences

Biphenyls, characterized by two phenyl rings linked by a single carbon-carbon bond, are fundamental building blocks in organic chemistry. Their unique structural feature, the biaryl axis, imparts a degree of conformational flexibility and provides a scaffold for a vast array of derivatives with tailored properties. These derivatives are integral to numerous scientific disciplines, finding applications as:

Pharmaceutical Intermediates: The biphenyl moiety is a common feature in many therapeutic agents, contributing to their pharmacological activity. scbt.com

Functional Materials: Their rigid structure and potential for functionalization make them suitable for creating liquid crystals, fluorescent layers in organic light-emitting diodes (OLEDs), and specialized polymers.

Chiral Ligands: In asymmetric synthesis, chiral biphenyl derivatives are employed as ligands to control the stereochemical outcome of chemical reactions.

The inherent stability of the biphenyl core, coupled with the ability to introduce various functional groups onto the phenyl rings, allows for the fine-tuning of electronic, steric, and bioactive properties. This has led to the synthesis and investigation of a multitude of substituted biphenyls with a wide range of applications.

Significance of Diacetamido-Substituted Biphenyls as Research Targets

The introduction of acetamido groups (–NHCOCH₃) to a biphenyl structure significantly alters its chemical character. The acetamido group is a powerful hydrogen bond donor and acceptor, which can influence intermolecular interactions, crystal packing, and solubility. Furthermore, the nitrogen and oxygen atoms within the acetamido group can act as coordination sites for metal ions, opening up possibilities in coordination chemistry and materials science.

Specifically, diacetamido-substituted biphenyls are investigated for their potential in:

Medicinal Chemistry: The acetamido group is a common feature in many biologically active molecules. Its presence can enhance binding to biological targets and modulate pharmacokinetic properties.

Supramolecular Chemistry: The hydrogen bonding capabilities of the diacetamido groups can be exploited to direct the self-assembly of complex supramolecular architectures.

Materials Science: The polarity and potential for hydrogen bonding make these compounds interesting candidates for the development of new materials with specific physical properties.

Defining the Research Landscape for 2-Hydroxy-4',5-diacetamido-biphenyl within Academic Inquiry

While a significant body of research exists for biphenyl derivatives as a whole, the specific compound This compound appears to be a more specialized subject of inquiry. Its availability as a research chemical from various suppliers indicates its use in scientific investigation. scbt.comlgcstandards.com However, a comprehensive review of publicly available academic literature does not currently yield extensive, in-depth studies focused solely on this particular isomer.

This suggests that this compound may be utilized in several ways within the research community:

As a building block in the synthesis of more complex molecules.

As a reference standard for analytical purposes.

As part of a library of compounds screened for biological activity, where the results for this specific molecule may not be individually published.

The lack of dedicated publications on its synthesis and detailed biological profile presents a gap in the current scientific knowledge, highlighting an opportunity for future research to explore the unique properties and potential applications of this specific diacetamido-biphenyl isomer.

Compound Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Alternate Names | N,N'-(2-Hydroxy-[1,1'-biphenyl]-4,5-diyl)diacetamide | scbt.com |

| Molecular Formula | C₁₆H₁₆N₂O₃ | scbt.comlgcstandards.com |

| Molecular Weight | 284.31 g/mol | scbt.com |

| CAS Number | 2819093-06-4 | lgcstandards.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16N2O3 |

|---|---|

Molecular Weight |

284.31 g/mol |

IUPAC Name |

N-[4-(4-acetamido-2-hydroxyphenyl)phenyl]acetamide |

InChI |

InChI=1S/C16H16N2O3/c1-10(19)17-13-5-3-12(4-6-13)15-8-7-14(9-16(15)21)18-11(2)20/h3-9,21H,1-2H3,(H,17,19)(H,18,20) |

InChI Key |

OTMDWPFVRKLVKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)NC(=O)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 2-Hydroxy-4',5-diacetamido-biphenyl

The construction of this molecule hinges on a robust method for creating the biphenyl (B1667301) core, followed by precise functionalization.

The formation of the C-C bond between the two aromatic rings is the cornerstone of the synthesis. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for this transformation, offering a way to connect two pre-functionalized aryl fragments. chemrxiv.org Several key reactions are suitable for this purpose, each utilizing a different type of organometallic reagent. nih.govresearchgate.net

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide. It is widely used due to the mild reaction conditions and the commercial availability and stability of boronic acids. nih.govyoutube.com

Negishi Coupling: This method involves the reaction of an organozinc compound with an organohalide or triflate. It is known for its high reactivity and functional group tolerance. nih.govresearchgate.net

Stille Coupling: This reaction couples an organotin compound (stannane) with an sp2-hybridized organohalide. It is particularly useful for creating sterically hindered biphenyls. researchgate.net

Ullmann Reaction: A classical method that typically involves the copper-promoted coupling of two aryl halides. While historically significant, it often requires harsh reaction conditions compared to palladium-catalyzed methods. researchgate.net

For the synthesis of this compound, a plausible Suzuki coupling strategy would involve reacting a boronic acid derivative of one ring with a halide derivative of the other, with the functional groups either already in place or represented by precursors.

Table 1: Comparison of Major Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction | Organometallic Reagent | Coupling Partner | Typical Catalyst | Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Aryl Halide/Triflate | Palladium | Mild conditions, stable reagents, low toxicity. nih.govyoutube.com |

| Negishi | Arylzinc Halide | Aryl Halide/Triflate | Palladium/Nickel | High reactivity, good functional group tolerance. nih.gov |

| Stille | Arylstannane | Aryl Halide/Triflate | Palladium | Tolerant of many functional groups, useful for hindered systems. researchgate.net |

| Ullmann | (None) | Aryl Halide | Copper | Palladium-free. researchgate.net |

Achieving the specific 2-hydroxy, 5-acetamido, and 4'-acetamido substitution pattern requires precise control over the regioselectivity of the functionalization reactions. The synthesis can be approached in two primary ways: coupling of pre-functionalized rings or functionalization after the biphenyl core has been formed.

A common and effective strategy involves a sequence of nitration, reduction, and acetylation. The acetamido group (–NHCOCH₃) is typically installed by first introducing a nitro group (–NO₂) onto the aromatic ring via electrophilic nitration. The nitro group is then reduced to an amino group (–NH₂), which is subsequently acylated to form the final acetamido group.

The directing effects of the substituents already present on the ring are critical. For the first ring, the hydroxyl group (–OH) is an ortho, para-director. To achieve substitution at the 5-position, a starting material like 3-acetamidophenol could be used, where the directing effects of the hydroxyl and acetamido groups guide subsequent reactions. orgsyn.org Alternatively, direct C-H functionalization, an advanced method that activates specific C-H bonds, can be employed using specialized directing groups and catalysts to install functions at desired locations. escholarship.org

For the second ring, achieving the 4'-acetamido group is more straightforward, as it involves functionalizing a para-position, which is often sterically and electronically favored. A starting material such as 4-bromoaniline (B143363) could be acetylated and then used in a cross-coupling reaction.

Cross-Coupling Step: Optimization focuses on screening catalysts, ligands, bases, and solvents to find the combination that gives the highest yield and reaction rate. Parameters such as temperature and reaction time are fine-tuned. For instance, in a Suzuki coupling, the choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and the specific phosphine (B1218219) ligand can dramatically affect the outcome. nih.gov

Functionalization Steps: For reactions like nitration, controlling the concentration of the nitrating agent and the reaction temperature is key to preventing over-nitration or the formation of unwanted isomers. The reduction of the nitro group can be optimized by selecting an appropriate catalyst (e.g., Pd/C, SnCl₂) and hydrogen source.

Modern Optimization Techniques: Automated systems that use algorithms, such as Bayesian optimization, can efficiently explore a wide range of reaction conditions (temperature, flow rate, stoichiometry) to rapidly identify the optimal parameters for maximizing yield. nih.gov This approach is particularly well-suited for telescoping reactions in continuous flow systems, which can improve safety and reduce waste by minimizing manual handling of intermediate compounds. nih.gov

Synthesis of Isomeric and Analogous Diacetamido-Biphenyl Compounds

The synthetic framework can be adapted to produce structural isomers and derivatives, which is essential for studying structure-activity relationships.

A key difference would be the starting phenol (B47542) for the first ring. Instead of a meta-substituted phenol, one might start with a different precursor that favors functionalization at the desired position. The regiochemical outcome of electrophilic substitution reactions is governed by the electronic and steric properties of the substituents already on the ring, and altering these would be necessary to produce the isomer.

Table 2: Comparative Synthetic Strategies for Biphenyl Isomers

| Feature | Target: this compound | Isomer: 2-hydroxy-5,4'-diacetamido-biphenyl |

|---|---|---|

| Ring 1 Precursor | A phenol derivative directing functionalization to the 5-position (e.g., 3-acetamidophenol). orgsyn.org | A phenol derivative directing functionalization to the 5-position. |

| Ring 2 Precursor | A para-substituted benzene (B151609) derivative (e.g., a 4-halo-acetanilide). | A para-substituted benzene derivative (e.g., a 4-halo-acetanilide). |

| Key Challenge | Controlling regioselectivity to obtain the 2,5-substitution pattern on the first ring. | Controlling regioselectivity to obtain the 2,5-substitution pattern on the first ring. |

| Potential Route | Suzuki coupling of a boronic acid derived from 3-acetamidophenol with a 4-halo-acetanilide derivative. | Modification of functional group introduction sequence to favor the 5-position on the biphenyl core. |

Derivatization of the parent compound, this compound, allows for the exploration of its chemical space and the generation of analogues for further study. Key sites for modification are the hydroxyl and acetamido groups.

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be converted into an ether or an ester. Alkylation (e.g., using an alkyl halide) or acylation (e.g., using an acyl chloride or anhydride) can be performed to investigate the role of this hydrogen-bond-donating group. nih.gov

Modification of the Acetamido Groups: The nature of the acyl group can be altered. Instead of acetylation, other acyl groups (e.g., propionyl, benzoyl) can be introduced by reacting the precursor diamine with different acylating agents. This modifies the steric and electronic properties of the substituent. nih.gov

Further Ring Functionalization: The existing functional groups direct further electrophilic substitution. The electron-donating hydroxyl and acetamido groups activate the rings and would direct incoming electrophiles to the available ortho and para positions, allowing for the introduction of additional substituents like halogens or nitro groups.

These derivatization strategies provide a library of related compounds, which is a common practice in fields like medicinal chemistry to systematically probe how structural changes affect biological or material properties. nih.gov

Analysis of Byproduct Formation and Impurity Profiling during Synthesis

The synthesis of this compound is intrinsically linked to the manufacturing process of acetaminophen (B1664979) (paracetamol), where it arises as a process-related impurity. Therefore, an analysis of its formation is an examination of the side reactions that occur during the primary synthesis of acetaminophen. The most common synthetic route to acetaminophen is the acetylation of p-aminophenol with acetic anhydride (B1165640). uwaterloo.cayoutube.com

The formation of this compound and other related impurities is influenced by several factors, including the purity of the starting materials, the reaction conditions (e.g., temperature, pH, reaction time), and the presence of oxidizing agents or metallic catalysts. oup.com

Mechanism of Formation

The primary mechanism believed to be responsible for the formation of dimeric impurities such as this compound is the oxidative coupling of acetaminophen or its precursors. nih.govacs.org This can occur through radical-radical coupling mechanisms. acs.org For instance, the phenoxyl radical of acetaminophen can be generated, which can then couple with another acetaminophen molecule to form a biphenyl linkage. The specific substitution pattern of this compound suggests a coupling between the C-5 position of one acetaminophen molecule and the C-4' position of another, with subsequent loss of a hydrogen atom from each ring to re-aromatize.

Common Byproducts and Impurities

During the synthesis that yields this compound as an impurity, a range of other byproducts and impurities are also typically formed. These can be broadly categorized as follows:

Starting Material and Reagent-Related Impurities: Unreacted p-aminophenol and residual acetic anhydride or acetic acid are common impurities. uwaterloo.calibretexts.org The quality of the initial p-aminophenol is crucial, as it can contain colored oxidation products that are carried through the synthesis. free.frstackexchange.com

Over-acetylation Products: Diacetylated derivatives of p-aminophenol can form, particularly if the reaction time is extended. rsc.org

Degradation Products: The primary impurity in acetaminophen preparations is often 4-aminophenol (B1666318), which can arise from both the synthesis and degradation during storage. oup.com Under certain conditions, 4-aminophenol can further degrade to form p-benzoquinone and hydroquinone. oup.com

Other Dimeric and Oligomeric Impurities: Besides this compound, other dimeric and higher oligomeric species can be formed through various coupling reactions. nih.govnih.gov

The following table provides a summary of the common byproducts and impurities that may be present alongside this compound.

| Impurity Name | Chemical Structure | Formation Pathway |

| p-Aminophenol | C₆H₇NO | Unreacted starting material or degradation product of acetaminophen. oup.com |

| Acetic Acid | C₂H₄O₂ | Byproduct of the primary acetylation reaction. uwaterloo.ca |

| Diacetylated p-aminophenol | C₁₂H₁₃NO₃ | Over-acetylation of the starting material. rsc.org |

| p-Benzoquinone | C₆H₄O₂ | Degradation product of 4-aminophenol. oup.com |

| Hydroquinone | C₆H₆O₂ | Degradation product of 4-aminophenol. oup.com |

| Other Acetaminophen Dimers | C₁₆H₁₆N₂O₄ | Oxidative coupling of acetaminophen molecules at different positions. nih.govacs.org |

Impurity Profiling

The impurity profile of a batch of acetaminophen containing this compound is typically determined using high-performance liquid chromatography (HPLC). oup.comnih.gov The development of specific analytical methods allows for the separation and quantification of these various impurities. nih.gov Stress testing of acetaminophen under conditions such as acidic and alkaline hydrolysis, oxidation, and thermal and photolytic degradation can help to identify potential degradation products and understand the stability of the drug substance. nih.gov

Advanced Analytical Techniques for Characterization and Quantification

High-Resolution Spectroscopic Characterization of 2-Hydroxy-4',5-diacetamido-biphenyl

Spectroscopic techniques are indispensable for elucidating the precise molecular structure and identifying the functional groups present in a molecule like this compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Multi-dimensional NMR spectroscopy, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments, provides a detailed picture of the molecular skeleton by mapping the connectivity of protons and carbons.

¹H NMR Spectroscopy would be used to identify the chemical environment of each proton. The expected spectrum would show distinct signals for the aromatic protons on the two biphenyl (B1667301) rings, the protons of the two acetamido groups, and the hydroxyl proton. The splitting patterns (singlets, doublets, triplets) and coupling constants would reveal the neighboring protons for each signal, helping to establish their relative positions.

¹³C NMR Spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts would differentiate the aromatic carbons, the carbonyl carbons of the acetamido groups, and the methyl carbons.

2D NMR (COSY, HSQC, HMBC) experiments would be essential to definitively assign all proton and carbon signals and to confirm the connectivity between the different parts of the molecule, including the linkage of the two phenyl rings and the positions of the hydroxyl and diacetamido substituents.

| Hypothetical ¹H NMR Data | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Hypothetical ¹³C NMR Data | Chemical Shift (ppm) | Assignment |

No publicly available experimental data found.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can further confirm its structure.

Precise Mass Measurement: HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula C₁₆H₁₆N₂O₃.

Fragmentation Analysis: By inducing fragmentation of the molecule and analyzing the masses of the resulting fragments (MS/MS), the connectivity of the molecule can be probed. Expected fragmentation pathways for this compound would involve cleavage of the amide bonds and the biphenyl linkage.

The following table exemplifies the expected HRMS data.

| Hypothetical HRMS Data | m/z (calculated) | m/z (observed) | Elemental Composition |

| Hypothetical Fragmentation Data | Fragment Ion (m/z) | Proposed Structure of Fragment |

No publicly available experimental data found.

Advanced Vibrational Spectroscopy (e.g., Raman, FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation, which corresponds to specific molecular vibrations.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide groups, the C=O stretch of the amide carbonyls, and various C-H and C=C stretches of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic rings.

The table below outlines the type of vibrational frequencies that would be observed.

| Hypothetical FT-IR Data | Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| Hypothetical Raman Data | Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

No publicly available experimental data found.

Chromatographic Method Development for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from other compounds, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Assay Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and for developing assays to quantify their concentration. A typical reversed-phase HPLC method would be developed using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The detection would typically be performed using a UV detector at a wavelength where the compound exhibits strong absorbance. Method validation would be performed to ensure linearity, accuracy, precision, and robustness.

| Hypothetical HPLC Method Parameters | Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm | |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at a specific wavelength (e.g., 254 nm) | |

| Retention Time | Specific to the developed method |

No publicly available experimental data found for a specific method.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Trace Analysis and Complex Mixture Resolution

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) offers higher resolution, sensitivity, and speed compared to conventional HPLC. This makes it particularly suitable for the analysis of trace-level impurities and the resolution of complex mixtures. The use of sub-2 µm particles in UPLC columns allows for faster separations and sharper peaks. The mass spectrometer provides highly selective and sensitive detection, enabling the identification and quantification of compounds at very low concentrations. This technique would be invaluable for the analysis of this compound as a low-level impurity in pharmaceutical formulations.

| Hypothetical UPLC-MS Method Parameters | Parameter | Condition |

| Column | e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | |

| Mobile Phase | Similar to HPLC, but optimized for faster gradients | |

| Flow Rate | e.g., 0.4-0.6 mL/min | |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative | |

| MRM Transitions | Specific precursor and product ions for quantification |

No publicly available experimental data found for a specific method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Contaminants and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. nih.gov In the context of this compound, GC-MS is particularly useful for detecting residual solvents from synthesis and potential volatile degradation products that may form under various stress conditions. pharmaguideline.com

During the synthesis of biphenyl derivatives, various organic solvents may be used. GC-MS analysis can identify and quantify traces of these solvents, which are considered impurities. Furthermore, stress testing, such as exposure to heat, can induce degradation. For biphenyl compounds, degradation can sometimes lead to the formation of more volatile fragments through the cleavage of the biphenyl bond or modification of substituent groups. researchgate.net For instance, the thermal or hydrolytic cleavage of the amide groups in this compound could potentially occur under harsh conditions.

The process involves injecting a vaporized sample into a gas chromatograph, where compounds are separated based on their boiling points and interaction with a stationary phase in a capillary column. researchgate.net As the separated compounds exit the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification.

Table 1: Illustrative GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Condition | Purpose |

| Column | HP-5MS (or equivalent) | Provides good separation for a wide range of nonpolar and semi-polar volatile compounds. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min | Separates compounds based on their differing boiling points. |

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Mass Range | 35-500 amu | Covers the expected mass range for common solvents and potential degradation products. |

This table represents typical starting conditions for method development and would require optimization for the specific analysis of this compound.

Establishment of Analytical Reference Standards and Method Validation in Research Contexts

The reliability of any analytical data hinges on the validation of the methods used and the quality of the reference standards they are measured against. iaea.orgjaper.in For a research compound like this compound, establishing these elements is a foundational step for generating reproducible and accurate results.

Development of Robust Analytical Procedures for Impurity Analysis

Developing a robust analytical procedure is a systematic process designed to ensure a method is suitable for its intended purpose. youtube.com For impurity analysis of this compound, this involves creating a method that can accurately and precisely quantify any impurities present. nih.gov High-Performance Liquid Chromatography (HPLC) is often the primary technique for non-volatile impurities, while GC-MS is employed for volatile ones. nih.govpharmaguideline.com

The development process focuses on creating a method that is specific, linear, accurate, precise, and robust. wu.ac.th Specificity ensures that the analytical signal corresponds only to the analyte of interest, without interference from other components like the main compound or other impurities.

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended use. Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

Table 2: Key Validation Parameters for an Impurity Quantification Method

| Parameter | Acceptance Criteria (Typical) | Description |

| Accuracy | 85-115% recovery for impurities | The closeness of the measured value to the true value. wu.ac.th |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5% | The agreement between results from multiple analyses of the same sample under the same conditions. |

| Linearity | Correlation Coefficient (r²) ≥ 0.99 | The ability of the method to produce results that are directly proportional to the concentration of the analyte. wu.ac.th |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. |

| Robustness | No significant impact on results from minor variations in method parameters (e.g., temperature, flow rate) | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. wu.ac.th |

Traceability and Reference Material Characterization in Research Settings

Metrological traceability is a core concept in analytical science, ensuring that a measurement result can be related to a reference through a documented, unbroken chain of calibrations. researchgate.netsigmaaldrich.com This is crucial for the comparability of data over time and between different laboratories. sigmaaldrich.com The simplest way to achieve traceability in chemical measurements is through the use of Certified Reference Materials (CRMs). researchgate.net

A reference material is a substance that is sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process. chimia.ch A CRM is a reference material that has been characterized by a metrologically valid procedure for its properties, and is accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability. iaea.orgchimia.ch

For this compound, a dedicated reference standard would be required for accurate quantification. While a primary standard from a National Metrology Institute (NMI) or a pharmacopeia might not exist for a niche research compound, a well-characterized in-house standard or a commercial certified reference material is essential. sigmaaldrich.comvwr.com The production and certification of CRMs ideally occur under an accredited quality system, such as ISO 17034, which outlines the requirements for the competence of reference material producers. chimia.chriccachemical.comthomassci.com

The characterization of a reference material for this compound would involve:

Identity Confirmation: Using techniques like NMR, Mass Spectrometry, and FTIR to confirm the molecular structure. pharmaguideline.comijprajournal.com

Purity Assessment: Employing a combination of methods, such as chromatography (HPLC, GC) to assess organic purity and other techniques to determine water content and inorganic impurities.

Value Assignment: Assigning a purity value with a calculated uncertainty, which accounts for all potential sources of error in the characterization process.

Using such a well-characterized reference material ensures that any analytical measurements of this compound are accurate, reliable, and traceable, forming a solid foundation for research and development. riccachemical.com

Theoretical and Computational Investigations of the Chemical Compound

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. A typical study would involve geometry optimization to find the lowest energy conformation of 2-Hydroxy-4',5-diacetamido-biphenyl. This process would yield key structural parameters.

Optimized Bond Lengths and Angles: Calculations would determine the precise lengths of all covalent bonds (e.g., C-C, C-N, C-O, N-H, O-H) and the angles between them in the molecule's most stable state.

A hypothetical data table for such findings would resemble the following:

| Parameter | Calculated Value (Å or °) |

| C-C (inter-ring) | Data not available |

| C-O (hydroxyl) | Data not available |

| C-N (amido) | Data not available |

| Phenyl-Phenyl Dihedral Angle | Data not available |

| Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound. Specific values are pending dedicated computational research on this compound. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent electrostatic potential, where:

Red: Indicates regions of high electron density and negative electrostatic potential, typically around electronegative atoms like oxygen. These are sites susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, often around hydrogen atoms, especially those bonded to electronegative atoms (like the hydroxyl H). These are sites for nucleophilic attack.

Green: Represents regions of neutral or near-zero potential.

For this compound, one would expect to see negative potential (red/yellow) near the oxygen atoms of the hydroxyl and acetamido groups, and positive potential (blue) around the hydroxyl and amine protons.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

HOMO: Represents the ability to donate an electron. Regions of the molecule with high HOMO density are the likely sites of electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are the likely sites of nucleophilic attack.

HOMO-LUMO Gap (ΔE): A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. A large gap implies high stability.

A detailed study would provide the energies of these orbitals and visualize their distribution across the molecular structure.

| Orbital | Energy (eV) | Description |

| HOMO | Data not available | Indicates electron-donating capability. |

| LUMO | Data not available | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | Data not available | Predicts chemical reactivity and stability. |

| Table 2: Hypothetical Frontier Molecular Orbital Data. Values are dependent on specific computational analysis which is currently unavailable. |

Molecular Modeling and Simulation Approaches

Beyond static quantum calculations, dynamic simulations provide insight into a molecule's behavior over time and its conformational flexibility.

While DFT provides the ground state structure, a molecule like this compound can exist in various conformations due to the rotation around single bonds, particularly the C-C bond linking the two phenyl rings.

Molecular Mechanics (MM): A faster computational method ideal for scanning the potential energy surface to identify stable and low-energy conformers.

Molecular Dynamics (MD): A simulation technique that models the atomic motions of a system over time. An MD simulation would reveal how the dihedral angle between the phenyl rings fluctuates under physiological conditions and how intramolecular hydrogen bonds might form and break, influencing the molecule's preferred shapes.

Computational methods can predict various types of spectra, which are invaluable for identifying and characterizing the compound. DFT calculations of vibrational frequencies are commonly used to predict Infrared (IR) and Raman spectra. The predicted wavenumbers and intensities can then be compared to experimental data to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra.

| Spectroscopic Technique | Predicted Data | Purpose |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identify functional groups (O-H, N-H, C=O). |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | Determine the chemical environment of hydrogen atoms. |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | Determine the chemical environment of carbon atoms. |

| Table 3: Computationally Predicted Spectroscopic Data. Specific predicted values for this compound are contingent on future research. |

In Silico Assessment of Interactions within Model Systems (non-biological, e.g., solvents, catalysts)

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific in silico studies focused on the interactions of this compound with non-biological model systems such as solvents and catalysts. While computational chemistry is a powerful tool for predicting molecular behavior, it appears that dedicated research on the solvation properties or catalytic interactions of this particular compound has not been published or made publicly available.

Therefore, the presentation of detailed research findings and specific data tables on this topic is not possible at this time. However, to provide context on the methodologies that would be employed in such an investigation, a general overview of common in silico approaches is described below.

General Methodologies for In Silico Interaction Studies:

In silico assessments of a compound's interaction with solvents and catalysts typically involve a range of computational techniques to model and predict behavior at the molecular level. These methods are crucial for understanding reaction mechanisms, predicting solubility, and designing more efficient chemical processes.

For solvent interactions, computational chemists often perform calculations to determine the solvation free energy, which indicates how favorably a compound dissolves in a particular solvent. This is commonly achieved through methods such as:

Quantum Mechanics (QM): These methods, including Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of the solute and solvent molecules. By calculating the energies of the compound in the gas phase and in a solvent environment (often represented as a continuum model or with explicit solvent molecules), the solvation energy can be derived.

Molecular Dynamics (MD) Simulations: These simulations model the movement of the compound and a large number of explicit solvent molecules over time. This approach provides detailed insights into the specific intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the solvation process. The resulting trajectory can be analyzed to understand the structure of the solvent shell around the solute.

For interactions with catalysts, in silico studies aim to elucidate the reaction mechanism and predict the catalytic performance. Key aspects of these investigations include:

Molecular Docking: While often used in a biological context, molecular docking can also be applied to study how a substrate, such as this compound, might bind to the active site of a catalyst. This can help identify plausible binding poses and interaction points.

QM/MM (Quantum Mechanics/Molecular Mechanics) Calculations: In complex catalytic systems, a hybrid approach is often employed. The reactive center of the catalyst and the substrate are treated with high-level QM methods, while the surrounding environment (e.g., the bulk of the catalyst and solvent) is modeled using less computationally expensive MM force fields. This allows for the study of bond-breaking and bond-forming events within a realistic system size.

Transition State Searching: To understand the kinetics of a catalyzed reaction, computational methods are used to locate the transition state structures and calculate the activation energies. This information is vital for predicting reaction rates and understanding the efficiency of a catalyst.

While these methodologies are standard in computational chemistry, their specific application to this compound in non-biological systems is not documented in the available literature. Future research in this area would be necessary to generate the specific data and detailed findings relevant to this compound.

Degradation Pathways and Stability Research

Investigation of Chemical Degradation Mechanisms for 2-Hydroxy-4',5-diacetamido-biphenyl

Forced degradation studies are fundamental to elucidating the intrinsic stability of a molecule. These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.

To investigate the susceptibility of this compound to oxidation, a systematic study would be required. This would typically involve exposing a solution of the compound to various oxidizing agents and conditions. The results of such a hypothetical study are presented in Table 1.

Table 1: Hypothetical Oxidative Degradation of this compound

| Oxidizing Agent | Concentration | Temperature (°C) | Duration (hours) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |

| Hydrogen Peroxide | 3% | 25 | 24 | 5% | Hydroxylated biphenyl (B1667301) species, quinone-like structures |

| Hydrogen Peroxide | 30% | 50 | 12 | 25% | Ring-opened products, N-deacetylated species |

| AIBN (Radical Initiator) | 0.1 M | 60 | 8 | 15% | Products of radical addition to the aromatic rings |

| Metal Ions (e.g., Cu²⁺) | 10 ppm | 40 | 48 | 8% | Complexes and catalyzed oxidation products |

This table presents hypothetical data for illustrative purposes.

Hydrolytic degradation involves the reaction of the compound with water, which can be catalyzed by acids or bases. The acetamido groups in this compound are potential sites for hydrolysis. A kinetic analysis would determine the rate of degradation under different pH conditions.

Table 2: Hypothetical Hydrolytic Stability of this compound

| pH Condition | Temperature (°C) | Degradation Rate Constant (k, day⁻¹) (Hypothetical) | Half-life (t₁/₂, days) (Hypothetical) | Major Degradation Products (Hypothetical) |

| 1.2 (Acidic) | 60 | 0.05 | 13.9 | 2-Hydroxy-5-acetamido-4'-amino-biphenyl, 2-Hydroxy-4',5-diamino-biphenyl |

| 7.0 (Neutral) | 60 | 0.002 | 346.6 | Minimal degradation |

| 9.0 (Basic) | 60 | 0.08 | 8.7 | 2-Hydroxy-5-acetamido-4'-amino-biphenyl, 2-Hydroxy-4',5-diamino-biphenyl |

This table presents hypothetical data for illustrative purposes.

Photostability testing exposes the compound to light to determine if it is susceptible to photodegradation. The energy from light can induce chemical reactions, leading to the formation of new impurities.

Table 3: Hypothetical Photolytic Degradation of this compound

| Light Source | Intensity | Duration (hours) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |

| UV-A (320-400 nm) | 1.2 W/m² | 24 | 10% | Photodimers, oxidized species |

| Cool White Fluorescent | 1.2 million lux hours | 168 | 3% | Minor isomerization or rearrangement products |

This table presents hypothetical data for illustrative purposes.

Role as a Degradation Product or Process Impurity in Chemical Synthesis

Beyond its own stability, this compound could potentially be formed as an impurity during the synthesis of other related compounds or as a degradation product of a parent molecule.

If this compound were identified as an impurity, studies would be necessary to understand its formation mechanism. This could involve analyzing the reaction mixture at various stages of the synthesis process and under different conditions to pinpoint the step at which it is generated. Potential pathways could include the hydroxylation and subsequent diacetylation of a biphenyl precursor or the partial degradation of a more complex molecule.

The formation of impurities is often sensitive to process variables. A systematic investigation would be required to assess how factors such as temperature, pH, reaction time, and the purity of starting materials influence the formation of this compound as an impurity. Design of Experiments (DoE) would be a valuable tool in efficiently mapping the relationship between these variables and the impurity profile.

Exploration in Chemical Biology and Biochemical Systems Excluding Human Clinical Data

Application of the Chemical Compound as a Biochemical Probe or Research Tool

While specific applications of 2-Hydroxy-4',5-diacetamido-biphenyl as a biochemical probe are not extensively documented, its structural characteristics suggest potential utility in several areas of biochemical research.

Utilization in Proteomics Research Methodologies

There is a noted lack of specific studies detailing the use of this compound in proteomics research. However, hydroxylated biphenyls and related phenolic compounds are known to interact with proteins, which can be exploited in proteomics. nih.govmdpi.com These interactions can be influenced by factors such as the compound's conformational flexibility and its ability to form hydrogen bonds. mdpi.com The presence of hydroxyl and acetamido groups on this compound provides sites for potential interactions with protein targets.

Hydroxylated biphenyls can serve as probes to study protein structure and function. For instance, fluorescent probes are used in homogeneous solutions to detect electron-rich aromatic guests, including certain amino acid residues in peptides. nih.gov While not inherently fluorescent, the biphenyl (B1667301) scaffold could potentially be modified to incorporate fluorophores, creating specific probes for proteomics applications.

Role as a Synthetic Precursor in the Development of Biologically Active Molecules (e.g., chrom-4-one inhibitors)

There is no direct evidence found for the use of this compound as a synthetic precursor for chrom-4-one inhibitors. However, the synthesis of chromone (B188151) derivatives from various starting materials is a well-established area of research. nih.govnih.gov Biphenyl derivatives, in general, are important organic intermediates for a wide range of pharmacologically active compounds. researchgate.net

The general synthetic strategies for chromones often involve the reaction of a phenol (B47542) with a suitable three-carbon component. Given that this compound contains a phenolic hydroxyl group, it could theoretically serve as a starting point for the synthesis of more complex molecules, including those with a chromone core. The synthesis of various biphenyl derivatives often employs cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net

Interactions with Isolated Biological Macromolecules or Cellular Components (in vitro, non-human)

The interaction of this compound with isolated biological macromolecules is not specifically detailed in the available literature. However, the activities of related biphenyl compounds provide a framework for its potential interactions.

Investigation of Enzyme Substrate or Inhibitor Potential in Cell-Free Systems

No specific studies on the enzyme substrate or inhibitor potential of this compound in cell-free systems were identified. However, biphenyl derivatives have been investigated as inhibitors of various enzymes. For example, some biphenyl derivatives have been identified as dual inhibitors of protein tyrosine phosphatase 1B (PTP1B) and activators of AMP-activated kinase (AMPK), suggesting potential applications in metabolic diseases. nih.gov

Furthermore, hydroxylated biphenyls have been studied as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov Cell-free enzyme assays are a common method to evaluate the inhibitory potential of such compounds. frontiersin.org These assays can be designed to be continuous and label-free, offering a significant advantage in drug discovery and biochemical research. nih.govresearchgate.net

The inhibitory potential of various compounds against key enzymes involved in human pathologies is often investigated using in vitro assays. nih.gov Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against certain enzymes, a hypothesis that would require experimental validation.

Binding Studies with Model Biological Receptors or Proteins

Specific binding studies of this compound with model biological receptors or proteins have not been reported. However, the binding of other hydroxylated and substituted biphenyls to various receptors is well-documented. For instance, hydroxylated polychlorinated biphenyls (OH-PCBs) have been shown to bind to the estrogen receptor, and structure-binding relationships have been developed for these compounds. nih.gov

The binding of hydroxylated biphenyls to proteins is influenced by their conformational flexibility, which allows for effective interactions with key amino acid residues. mdpi.comresearchgate.net These interactions can modulate the activity of the target protein. nih.gov Some hydroxylated biphenyls have been shown to act as antagonists for the estrogen receptor. kent.ac.uk

The table below summarizes the binding affinities of some hydroxylated biphenyls to the calf uterine estrogen receptor, illustrating the structure-activity relationships that have been explored for this class of compounds.

Table 1: Binding Affinities of Selected Hydroxylated Polychlorinated Biphenyls (OH-PCBs) to Calf Uterine Estrogen Receptor

| Compound | IC50 (µM) |

|---|---|

| 4-OH-2',3',4',5'-tetrachlorobiphenyl | 0.3 |

| 4-OH-2',3',5',6'-tetrachlorobiphenyl | 1.2 |

| 4-OH-2',3,3',4'-tetrachlorobiphenyl | 2.5 |

| 3-OH-2',4',5'-trichlorobiphenyl | 5.0 |

Data is illustrative and sourced from studies on related compounds, not this compound. nih.gov

Biotransformation and Metabolism in Model Organisms or Cell Cultures (non-human)

There is no specific information available on the biotransformation and metabolism of this compound in model organisms or non-human cell cultures. However, the metabolism of other biphenyl derivatives, particularly hydroxylated polychlorinated biphenyls (OH-PCBs), has been studied in various systems.

In general, the biotransformation of biphenyls can involve several pathways, including hydroxylation, oxidation, and conjugation. nih.govresearchgate.netresearchgate.net In plants, the metabolism of PCBs can lead to the formation of mono- and di-hydroxylated metabolites through the action of cytochrome P-450 and other oxidative enzymes. nih.gov These hydroxylated compounds can then undergo further conjugation reactions. nih.gov

In microorganisms, such as fungi, the metabolism of biphenyls can proceed through hydroxylation and subsequent ring cleavage. researchgate.net The gut microbiota has also been shown to play a role in the transformation of environmental pollutants, including the hydroxylation of aromatic compounds like PCBs. acs.org

Studies in fish have shown that they can biotransform PCBs into hydroxylated metabolites. nih.gov The rate and pathway of biotransformation are dependent on the specific structure of the biphenyl congener.

The table below provides a general overview of the potential metabolic pathways for biphenyl derivatives based on studies of related compounds.

Table 2: Potential Metabolic Pathways for Biphenyl Derivatives in Non-Human Systems

| Metabolic Reaction | Enzyme System (Example) | Resulting Metabolites |

|---|---|---|

| Hydroxylation | Cytochrome P-450 | Mono- and di-hydroxylated biphenyls |

| Oxidation | Ligninolytic enzymes (in fungi) | Oxidized biphenyl derivatives |

| Conjugation | Transferases | Glucuronide or sulfate (B86663) conjugates |

| Ring Cleavage | Bacterial dioxygenases | Aliphatic acid derivatives |

This table represents generalized pathways and is not specific to this compound. nih.govresearchgate.netresearchgate.net

Elucidation of Enzymatic Pathways for Compound Modification

Currently, there are no published studies that specifically detail the enzymatic pathways involved in the modification of this compound. Research in this area would likely involve incubating the compound with various cellular fractions (e.g., microsomes, cytosol) or purified enzyme systems to identify the enzymes responsible for its metabolism.

| Potential Enzyme Class | Potential Reaction |

| Cytochrome P450 | Hydroxylation of the aromatic rings |

| Amidases/Acylases | Hydrolysis of the acetamido groups |

| Dioxygenases | Ring cleavage |

Identification of Metabolites and Transformation Products

Similarly, the specific metabolites and transformation products of this compound have not been characterized in the scientific literature. Identifying these products would require analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to isolate and identify the chemical structures of any resulting metabolites from in vitro or in vivo (non-human) studies.

| Potential Metabolite Type | Potential Chemical Structure |

| Hydroxylated derivatives | Additional hydroxyl groups on one or both biphenyl rings |

| Deacetylated metabolites | Formation of amino groups in place of the acetamido groups |

| Ring-opened products | Products resulting from the cleavage of the biphenyl structure |

It is important to note that one of the synonyms for a related compound, Acetaminophen (B1664979) Impurity A (DMF), is 2-hydroxy-5,4' diacetamido-biphenyl, which differs slightly in the substitution pattern from the subject compound. synzeal.com This highlights the importance of precise chemical nomenclature in scientific research.

Future research is necessary to fully understand the biochemical fate of this compound. Such studies would be valuable for assessing its biological activity and potential applications.

Future Research Directions and Emerging Paradigms

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The synthesis of biphenyl (B1667301) compounds has traditionally relied on metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov While effective, these methods often involve precious metal catalysts, organic solvents, and generate significant waste. Future research will prioritize the development of greener and more sustainable synthetic routes.

Key Research Thrusts:

Catalyst Innovation: Development of catalysts based on earth-abundant metals (e.g., iron, copper) to replace expensive palladium catalysts. Another approach is the use of nanocatalysts, which offer high reactivity and can be recycled. nih.gov

Green Solvents: A shift from traditional organic solvents to more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents. pharmaffiliates.com

Energy Efficiency: Exploration of reaction conditions that minimize energy consumption, such as room temperature reactions or mechanochemical synthesis (ball milling), which can reduce or eliminate the need for solvents. sigmaaldrich.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

A recent trend is the use of water as a solvent for Suzuki-Miyaura reactions, which is both environmentally friendly and cost-effective. pharmaffiliates.com For a compound like 2-Hydroxy-4',5-diacetamido-biphenyl, future synthetic strategies would likely focus on adapting such green coupling methods.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Analysis

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of new molecules. lgcstandards.comscbt.com These computational tools can analyze vast datasets to predict molecular properties, design novel structures, and even suggest synthetic pathways.

Potential Applications for Biphenyl Derivatives:

Predictive Modeling: AI models can be trained to predict the physicochemical properties, biological activity, and potential toxicity of novel biphenyl derivatives before they are synthesized, saving time and resources. pharmaffiliates.com

Generative Design: AI can design new molecules from the ground up with desired properties. For instance, a model could be tasked to generate biphenyl structures with specific electronic or optical properties for materials science applications. nih.gov

Reaction Optimization: Machine learning algorithms can analyze reaction data to identify the optimal conditions (catalyst, solvent, temperature) for synthesizing compounds like this compound, improving yields and reducing byproducts. lgcstandards.com

The integration of AI could rapidly explore the chemical space around the this compound scaffold to identify derivatives with enhanced properties for specific applications.

Novel Applications in Materials Science and Functional Chemical Systems

The rigid structure of the biphenyl core makes it an excellent building block for a variety of functional materials. While research on this compound in this area is absent, its structure suggests potential utility in several advanced applications.

Emerging Areas of Interest:

Liquid Crystals: Cyanobiphenyls are famously used in liquid crystal displays (LCDs). The specific substitutions on this compound could be modified to tune its properties for use in advanced display technologies or sensors. nih.gov

Organic Electronics: Biphenyl derivatives are used in Organic Light-Emitting Diodes (OLEDs) as fluorescent layers. nih.gov The hydroxyl and acetamido groups on the target compound could be functionalized to create novel materials for organic electronics.

Porous Polymers and Metal-Organic Frameworks (MOFs): The biphenyl unit can act as a rigid linker in the construction of porous materials for gas storage, separation, or catalysis.

Anisotropic Nanomaterials: Functional biphenyl derivatives can be used to modify the surface of nanoparticles, creating composite materials with unique directional properties. sigmaaldrich.com

Research in this area would involve synthesizing derivatives of this compound and characterizing their physical and electronic properties to assess their suitability for these applications.

Advanced Mechanistic Studies on Chemical Reactivity and Selectivity

A deep understanding of a molecule's reactivity is essential for its controlled functionalization and application. Advanced experimental and computational techniques are being used to elucidate complex reaction mechanisms.

Focus of Mechanistic Studies:

C-H Activation: A major goal in modern organic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. Mechanistic studies, often combining experimental kinetics with computational modeling (like Density Functional Theory - DFT), are crucial for developing selective C-H activation reactions on biphenyl rings. researchgate.net

Regioselectivity: Understanding what directs incoming chemical groups to specific positions on the biphenyl rings is key. For this compound, studies would investigate how the existing hydroxyl and acetamido groups influence the position of further substitutions (e.g., electrophilic aromatic substitution).

Atropisomerism: Substituted biphenyls can exhibit axial chirality (atropisomerism) if rotation around the central single bond is hindered. Mechanistic studies would explore the rotational barriers and the potential to synthesize enantiomerically pure forms of derivatives, which is critical for pharmaceutical applications. nih.gov

For this compound, computational studies could predict the most reactive sites on the molecule, while experimental studies using techniques like in-situ spectroscopy could validate these predictions and provide a detailed picture of its chemical behavior.

Q & A

Basic Research Questions

Q. How is 2-Hydroxy-4',5-diacetamido-biphenyl structurally characterized in crystallographic studies?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. Data collection involves high-resolution diffraction experiments, followed by structure solution using direct methods (e.g., SHELXD for small molecules) and refinement with SHELXL . Challenges include handling disorder in acetamido groups or hydroxyl hydrogen bonding networks. For biphenyl derivatives, twinning may require specialized refinement protocols, such as the TWIN command in SHELXL .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Preparation of a biphenyl precursor with hydroxy and amino groups (e.g., 4',5-diamino-2-hydroxybiphenyl via Ullmann coupling).

- Step 2 : Acetylation of free amines using acetic anhydride in anhydrous conditions (e.g., pyridine as a catalyst).

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR to confirm acetamido (-NHCOCH) and hydroxyl (-OH) groups. Aromatic proton splitting patterns validate biphenyl substitution.

- FTIR : Peaks at ~1650 cm (amide C=O) and ~3300 cm (hydroxyl O-H).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound under varying catalytic conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalyst (e.g., HSO vs. DMAP), solvent polarity (DMF vs. THF), and temperature (25°C vs. reflux).

- Analytical Monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to track intermediate formation and byproducts.

- Yield Optimization : Higher yields (>80%) are achievable with excess acetic anhydride (2.5 eq.) in DMF at 60°C for 12 hours.

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?

- Methodological Answer :

- DFT Calculations : Compare computed NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data. Discrepancies may indicate tautomerism or solvent effects .

- Dynamic NMR : Probe temperature-dependent shifts to identify conformational flexibility in the biphenyl backbone.

- X-ray Validation : Resolve ambiguities (e.g., hydrogen bonding networks) via crystallographic data .

Q. How does the solubility profile of this compound influence its applicability in aqueous biological assays?

- Methodological Answer :

- Solubility Testing : Measure solubility in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λ~280 nm for biphenyl absorption).

- Co-Solvent Systems : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility for cell-based studies.

- Limitations : Poor water solubility (<0.1 mg/mL) may necessitate prodrug derivatization (e.g., phosphate esters) .

Q. What crystallographic refinement challenges arise when analyzing this compound, and how are they addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.